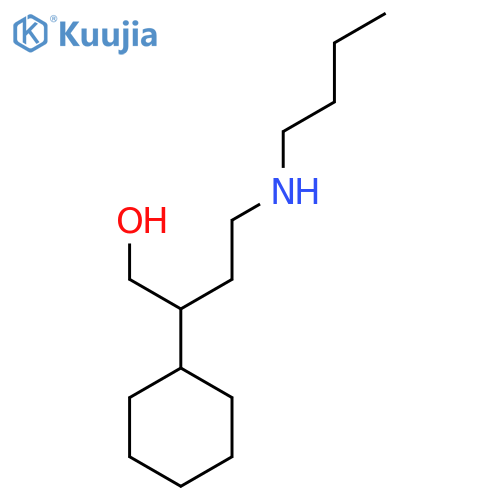

Cas no 2138126-74-4 (4-(Butylamino)-2-cyclohexylbutan-1-ol)

4-(Butylamino)-2-cyclohexylbutan-1-ol 化学的及び物理的性質

名前と識別子

-

- EN300-800860

- 4-(butylamino)-2-cyclohexylbutan-1-ol

- 2138126-74-4

- 4-(Butylamino)-2-cyclohexylbutan-1-ol

-

- インチ: 1S/C14H29NO/c1-2-3-10-15-11-9-14(12-16)13-7-5-4-6-8-13/h13-16H,2-12H2,1H3

- InChIKey: NQBDFIUNIUXBCC-UHFFFAOYSA-N

- ほほえんだ: OCC(CCNCCCC)C1CCCCC1

計算された属性

- せいみつぶんしりょう: 227.224914549g/mol

- どういたいしつりょう: 227.224914549g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 8

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 32.3Ų

4-(Butylamino)-2-cyclohexylbutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-800860-0.05g |

4-(butylamino)-2-cyclohexylbutan-1-ol |

2138126-74-4 | 95% | 0.05g |

$792.0 | 2024-05-21 | |

| Enamine | EN300-800860-2.5g |

4-(butylamino)-2-cyclohexylbutan-1-ol |

2138126-74-4 | 95% | 2.5g |

$1848.0 | 2024-05-21 | |

| Enamine | EN300-800860-5.0g |

4-(butylamino)-2-cyclohexylbutan-1-ol |

2138126-74-4 | 95% | 5.0g |

$2732.0 | 2024-05-21 | |

| Enamine | EN300-800860-0.1g |

4-(butylamino)-2-cyclohexylbutan-1-ol |

2138126-74-4 | 95% | 0.1g |

$829.0 | 2024-05-21 | |

| Enamine | EN300-800860-0.25g |

4-(butylamino)-2-cyclohexylbutan-1-ol |

2138126-74-4 | 95% | 0.25g |

$867.0 | 2024-05-21 | |

| Enamine | EN300-800860-1.0g |

4-(butylamino)-2-cyclohexylbutan-1-ol |

2138126-74-4 | 95% | 1.0g |

$943.0 | 2024-05-21 | |

| Enamine | EN300-800860-0.5g |

4-(butylamino)-2-cyclohexylbutan-1-ol |

2138126-74-4 | 95% | 0.5g |

$905.0 | 2024-05-21 | |

| Enamine | EN300-800860-10.0g |

4-(butylamino)-2-cyclohexylbutan-1-ol |

2138126-74-4 | 95% | 10.0g |

$4052.0 | 2024-05-21 |

4-(Butylamino)-2-cyclohexylbutan-1-ol 関連文献

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

4-(Butylamino)-2-cyclohexylbutan-1-olに関する追加情報

Introduction to 4-(Butylamino)-2-cyclohexylbutan-1-ol (CAS No. 2138126-74-4)

4-(Butylamino)-2-cyclohexylbutan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2138126-74-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining a cyclohexyl group with an amino-substituted butyl chain, has garnered attention for its potential applications in drug discovery and molecular design. The presence of both butylamino and cyclohexyl functionalities suggests versatile reactivity, making it a valuable scaffold for developing novel therapeutic agents.

The structural configuration of 4-(Butylamino)-2-cyclohexylbutan-1-ol positions it as a candidate for further exploration in medicinal chemistry. The cyclohexyl ring, known for its conformational flexibility, can influence the molecule's solubility, metabolic stability, and binding affinity to biological targets. Meanwhile, the butylamino side chain introduces basicity and potential hydrogen bonding capabilities, which are critical parameters in designing molecules that interact with biological systems. Such structural features are often exploited in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other pharmacologically relevant compounds.

In recent years, there has been growing interest in the synthesis of structurally diverse molecules that mimic natural products or exhibit unique pharmacological profiles. 4-(Butylamino)-2-cyclohexylbutan-1-ol represents an example of how combinatorial chemistry and rational drug design can yield promising candidates for further investigation. Its molecular framework suggests potential utility in modulating enzyme activity or receptor interactions, areas where precise structural control is essential for achieving desired therapeutic outcomes.

The compound's chemical properties, such as its polarity and hydrogen bonding capacity, make it a suitable candidate for solubility optimization and formulation development. These factors are particularly important in pharmaceutical applications where bioavailability and tissue distribution play critical roles. Additionally, the stability of 4-(Butylamino)-2-cyclohexylbutan-1-ol under various conditions (e.g., pH, temperature) would need to be evaluated to assess its feasibility as an active pharmaceutical ingredient (API).

Recent advancements in computational chemistry have enabled the rapid screening of molecular libraries to identify hits with desirable properties. Virtual screening techniques combined with molecular docking studies can help predict the binding mode of 4-(Butylamino)-2-cyclohexylbutan-1-ol to target proteins or enzymes. Such methodologies have accelerated the discovery process in drug development pipelines, allowing researchers to prioritize compounds like this one based on their predicted efficacy and selectivity.

The synthesis of 4-(Butylamino)-2-cyclohexylbutan-1-ol involves multi-step organic transformations that require careful consideration of reaction conditions and protecting group strategies. Given its complexity, synthetic routes may employ techniques such as nucleophilic substitution, reduction reactions, or cyclization processes to construct the desired framework efficiently. The use of chiral auxiliaries or asymmetric catalysis could further enhance the enantioselectivity of key intermediates, which is crucial for developing enantiopure pharmaceuticals.

In conclusion, 4-(Butylamino)-2-cyclohexylbutan-1-ol (CAS No. 2138126-74-4) represents a structurally intriguing compound with potential applications in medicinal chemistry and drug development. Its unique combination of functional groups offers opportunities for designing molecules with tailored biological activities. As research continues to uncover new therapeutic targets and methodologies for molecular optimization, compounds like this one will remain relevant candidates for further exploration in academic and industrial settings.

2138126-74-4 (4-(Butylamino)-2-cyclohexylbutan-1-ol) 関連製品

- 2171622-59-4(4-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid)

- 21539-55-9(Methyl 3-(tert-butylamino)propanoate)

- 1239730-59-6(2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid)

- 39386-78-2(Gum karaya)

- 1807072-22-5(Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate)

- 2445793-57-5(Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate)

- 1314662-42-4(1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid)

- 957034-91-2(4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide)

- 2172555-11-0(4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid)

- 1219903-04-4(N-(furan-2-yl)methyl-1-methanesulfonyl-N-(thiophen-3-yl)methylpiperidine-4-carboxamide)